molecular formula C15H17FN4O2 B2709190 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941921-35-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2709190
CAS No.: 941921-35-3
M. Wt: 304.325
InChI Key: VZTFYWHBIZSBTO-UHFFFAOYSA-N
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Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a central oxalamide linker connecting two key moieties: a 4-fluorobenzyl group and a propyl chain terminated by a 1H-imidazole ring . The imidazole functional group is a prominent heterocycle in biochemistry and pharmacology, known for its ability to coordinate to metal ions and participate in hydrogen bonding, which is critical in many biological processes and drug-receptor interactions . Compounds containing imidazole and fluorobenzyl groups are frequently explored in various research areas. Structurally similar molecules have been investigated as precursors for developing catalysts used in chemical synthesis . Other research into imidazole-based compounds has identified derivatives with diverse pharmacological properties, such as the ability to inhibit specific enzymes like NHE-1, affect cardiac tissue refractory periods, and inhibit platelet aggregation . Furthermore, the 4-fluorobenzyl group is a common pharmacophore found in various developed research compounds, including radiotracers for positron emission tomography (PET) . This molecular architecture makes this compound a versatile scaffold for researchers developing new chemical entities for applications in drug discovery, biochemistry, and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTFYWHBIZSBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization and substitution reactions .

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Selectivity: The target compound’s imidazole and oxalamide groups align with known H3 receptor pharmacophores, but its moderate selectivity suggests dual H1/H3 activity, which could be advantageous for neurological applications (e.g., cognitive enhancement) .
  • Metabolic Stability : Fluorination at the benzyl position likely enhances resistance to cytochrome P450-mediated oxidation, as observed in fluorinated histamine receptor ligands.
  • Synthetic Accessibility : The absence of complex substituents (e.g., phenyl groups) makes the target compound easier to synthesize compared to its analogues.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound with potential therapeutic applications due to its structural features, particularly the imidazole ring and fluorobenzyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide
  • Molecular Formula: C15H17FN4O2
  • Molecular Weight: 304.32 g/mol
  • CAS Number: 941921-35-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The imidazole moiety is known for its ability to coordinate with metal ions, which can inhibit enzymes that require metal cofactors.
  • Receptor Binding: The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. In a study evaluating various imidazole derivatives, this compound was shown to possess:

  • In Vitro Activity Against Bacteria: The compound demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potential effectiveness as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound also displayed antifungal activity against pathogens such as Cryptococcus neoformans. The MIC values were notably low, suggesting a selective action against fungal strains without significant cytotoxicity towards human cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

StudyCompound TestedKey Findings
Imidazole derivativesShowed activity against MRSA with MIC values ≤ 0.25 µg/mL; low cytotoxicity observed.
Related oxalamidesExplored structure-activity relationships (SARs), highlighting the importance of substituents for enhancing bioactivity.
Fluorobenzyl derivativesDemonstrated potential as scaffolds for drug development targeting various bacterial and fungal infections.

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